molecular formula C19H18INO4 B3611205 N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide

N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide

Katalognummer B3611205
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: XUPNKTZYHLKYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIBX1382 and is a selective epidermal growth factor receptor (EGFR) inhibitor.

Wirkmechanismus

The mechanism of action of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide involves the inhibition of EGFR signaling. EGFR is a receptor that is activated by various ligands, including epidermal growth factor (EGF). Upon activation, EGFR triggers a signaling cascade that promotes cell proliferation and survival. However, in cancer cells, EGFR is often overexpressed, leading to uncontrolled cell proliferation. This compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide in lab experiments is its selectivity for EGFR. This compound specifically targets EGFR, making it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that high concentrations of this compound can be cytotoxic to normal cells, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide. One potential area of research is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the toxicology and pharmacokinetics of this compound, which will be important for its potential use in clinical settings.

Wissenschaftliche Forschungsanwendungen

N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of EGFR, which is a receptor that is overexpressed in many cancer cells. By inhibiting EGFR, this compound can prevent cancer cell proliferation and induce apoptosis.

Eigenschaften

IUPAC Name

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNKTZYHLKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.